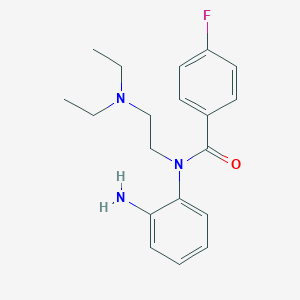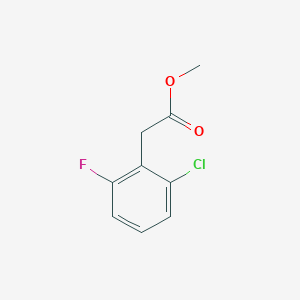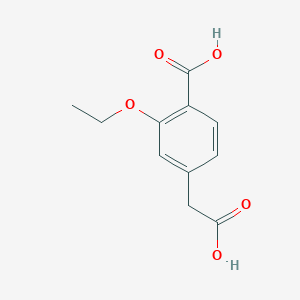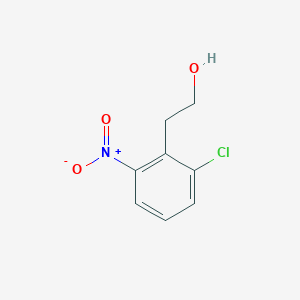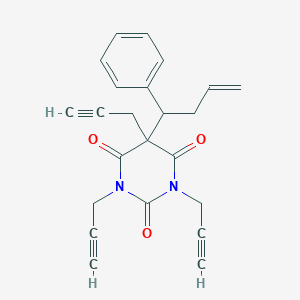
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PTM or pyrimidinetrione and has a chemical formula of C21H14N2O3. PTM is a pyrimidine-based compound that contains three propynyl groups and one phenylbutenyl group. The compound has a molecular weight of 350.35 g/mol and a melting point of 320-325°C.
Wirkmechanismus
The mechanism of action of PTM is not fully understood. However, it has been proposed that the compound exerts its biological activity through the inhibition of various enzymes such as topoisomerase and DNA polymerase. PTM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
PTM has been shown to have various biochemical and physiological effects. In vitro studies have shown that PTM inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PTM has also been shown to have antibacterial and antifungal activity. In animal studies, PTM has been shown to have a low toxicity profile and no adverse effects were observed at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PTM in lab experiments are its high purity and low toxicity profile. The compound is also easy to synthesize and has a relatively low cost. However, the limitations of using PTM in lab experiments are its limited solubility in water and its instability under certain conditions such as exposure to light and air.
Zukünftige Richtungen
There are several future directions for the research on PTM. One direction is to explore the potential of PTM as a drug candidate for various diseases such as cancer and bacterial infections. Another direction is to investigate the use of PTM as a building block for the synthesis of novel materials with unique properties. Furthermore, the development of new synthesis methods for PTM and its derivatives could lead to the discovery of compounds with improved biological activity and physicochemical properties.
Synthesemethoden
The synthesis of PTM has been reported in the literature using various methods. One of the most common methods involves the reaction of 5-aminouracil with 1-phenyl-3-buten-1-yne in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction to form the desired product. Another method involves the reaction of 5-aminouracil with propargyl bromide in the presence of a base such as potassium carbonate. This reaction also proceeds through a Sonogashira coupling reaction to form PTM.
Wissenschaftliche Forschungsanwendungen
PTM has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, PTM has been shown to have anticancer activity against various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In materials science, PTM has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In catalysis, PTM has been used as a ligand for various metal catalysts.
Eigenschaften
CAS-Nummer |
109317-93-3 |
|---|---|
Produktname |
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
Molekularformel |
C23H20N2O3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
5-(1-phenylbut-3-enyl)-1,3,5-tris(prop-2-ynyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20N2O3/c1-5-12-19(18-13-10-9-11-14-18)23(15-6-2)20(26)24(16-7-3)22(28)25(17-8-4)21(23)27/h2-5,9-11,13-14,19H,1,12,15-17H2 |
InChI-Schlüssel |
SAHZMSDZVVNQBP-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)C2(C(=O)N(C(=O)N(C2=O)CC#C)CC#C)CC#C |
Kanonische SMILES |
C=CCC(C1=CC=CC=C1)C2(C(=O)N(C(=O)N(C2=O)CC#C)CC#C)CC#C |
Synonyme |
5-(1-phenylbut-3-enyl)-1,3,5-triprop-2-ynyl-1,3-diazinane-2,4,6-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



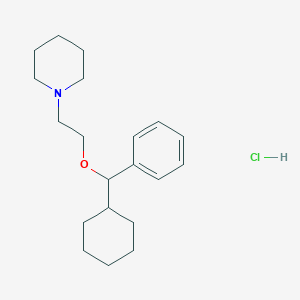
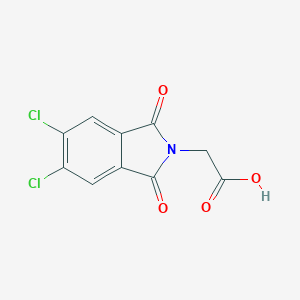
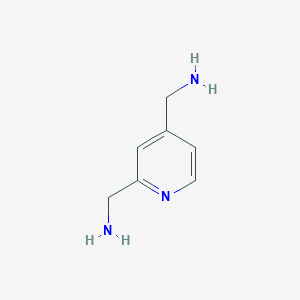
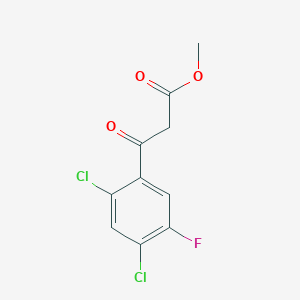
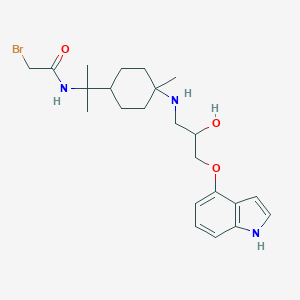
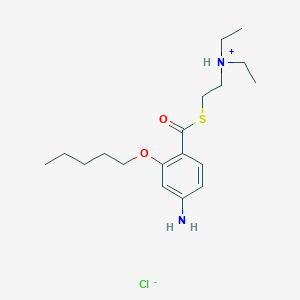
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
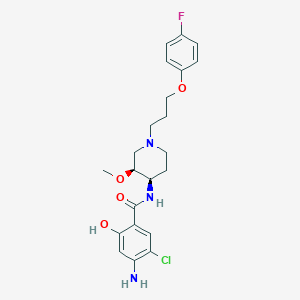
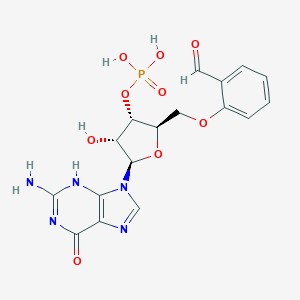
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
